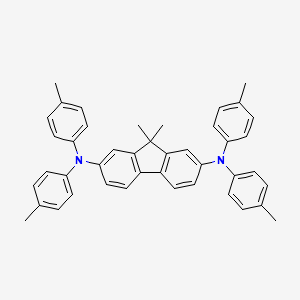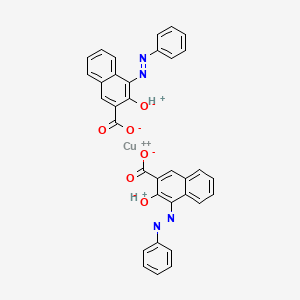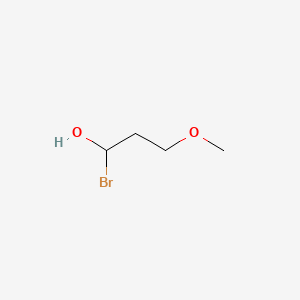
Undecane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-1,4-diol: is an organic compound with the molecular formula C11H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of undecane-1,4-dione in the presence of a suitable catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Undecane-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecane-1,4-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Undecane-1,4-dione.
Reduction: Undecane.
Substitution: 1,4-dichloroundecane.
Scientific Research Applications
Undecane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of undecane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can increase intracellular cyclic adenosine monophosphate (cAMP) levels in certain cells, leading to various biological effects. In mast cells, this compound inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α), which are key mediators of allergic and inflammatory responses .
Comparison with Similar Compounds
1,3-Undecanediol: Another diol with hydroxyl groups at different positions.
1,5-Undecanediol: Similar structure but with hydroxyl groups at the 1 and 5 positions.
1,4-Decanediol: A shorter chain diol with similar functional groups
Uniqueness: Undecane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other diols.
Properties
CAS No. |
4272-02-0 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
undecane-1,4-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
OQDSNPMZDSAHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



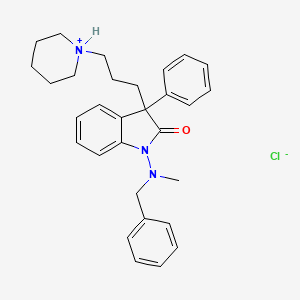
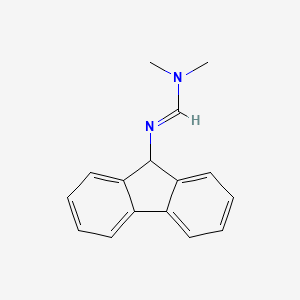
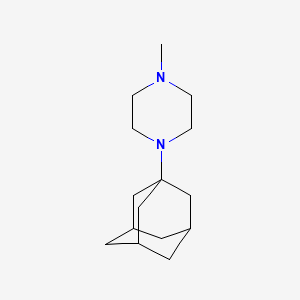
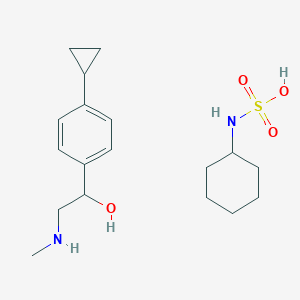

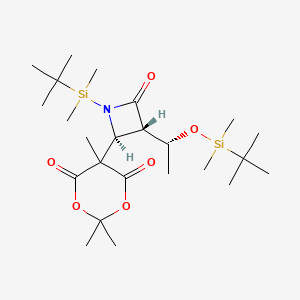
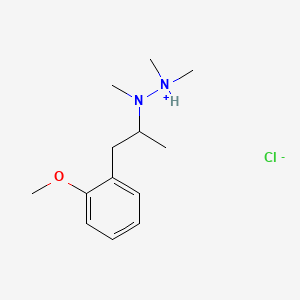
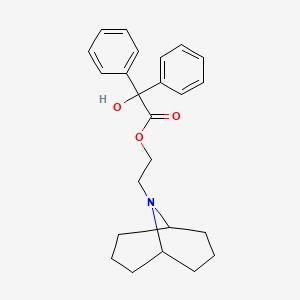
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
